Olean-12-en-3-one

Description

Structure

3D Structure

Properties

IUPAC Name |

(6aR,6bS,8aR,12aS,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-2,4a,5,6,7,8,9,10,12,12a,14,14a-dodecahydro-1H-picen-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O/c1-25(2)15-16-27(5)17-18-29(7)20(21(27)19-25)9-10-23-28(6)13-12-24(31)26(3,4)22(28)11-14-30(23,29)8/h9,21-23H,10-19H2,1-8H3/t21-,22?,23-,27-,28+,29-,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIIFBMGUDSHTOU-GCNWHLNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C2C1)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@]3(C(=CC[C@H]4[C@]3(CCC5[C@@]4(CCC(=O)C5(C)C)C)C)[C@H]1CC(CC2)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20980370 | |

| Record name | Olean-12-en-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20980370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

638-97-1 | |

| Record name | Olean-12-en-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638971 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Olean-12-en-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20980370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on Olean-12-en-3-one: Natural Sources, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

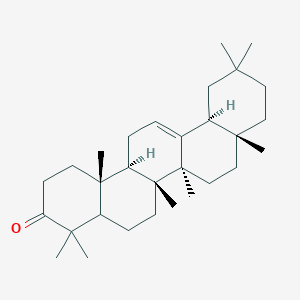

Olean-12-en-3-one is a naturally occurring pentacyclic triterpenoid of the oleanane class. Triterpenoids are a large and structurally diverse class of natural products derived from the cyclization of squalene. This compound, characterized by a ketone group at the C-3 position of the oleanane skeleton, has garnered interest in the scientific community for its potential as a chemical intermediate and a precursor for the synthesis of novel bioactive derivatives. This technical guide provides a comprehensive overview of the known natural sources, distribution, and analytical methodologies pertinent to this compound. While research on this specific compound is less extensive than its 3β-hydroxy analogue, β-amyrin, and its oxidation product, oleanolic acid, this guide consolidates the currently available information.

Natural Sources and Distribution

This compound has been identified in a variety of plant species, indicating a widespread, albeit not extensively quantified, distribution in the plant kingdom. The primary sources identified in the literature are summarized in the table below. It is important to note that quantitative data on the concentration of this compound in these sources is largely unavailable in current scientific literature. The presence of this compound is often reported as part of broader phytochemical screenings.

| Plant Species | Family | Plant Part(s) | Reference(s) |

| Adiantum capillus-veneris | Pteridaceae | Fronds | [1][2][3] |

| Diospyros morrisiana | Ebenaceae | Not Specified | [4] |

| Ilex species | Aquifoliaceae | Not Specified | |

| Quercus species | Fagaceae | Not Specified | |

| Lactuca serriola | Asteraceae | Not Specified | |

| Euonymus laxiflorus | Celastraceae | Not Specified | |

| Canarium zeylanicum | Burseraceae | Not Specified |

The identification of this compound in Adiantum capillus-veneris was a notable finding, as it represented the first instance of an oleanane-type triterpenoid being isolated from the Adiantum genus of ferns.[1][2][3]

Biosynthesis of this compound

The biosynthesis of this compound follows the general pathway for oleanane-type triterpenoids, originating from the cyclization of 2,3-oxidosqualene. The key intermediate in this pathway is β-amyrin, which possesses a hydroxyl group at the C-3 position. The formation of this compound from β-amyrin involves an oxidation step. While the specific enzyme responsible for this conversion has not been fully characterized, it is likely a dehydrogenase or an oxidase.

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to Olean-12-en-3-one

This guide provides a comprehensive overview of this compound, a pentacyclic triterpenoid of the oleanane class. It covers its chemical properties, natural occurrence, synthesis, experimental protocols for isolation and characterization, and its emerging biological significance, making it a valuable resource for professionals in natural product chemistry and drug development.

Chemical Identity and Properties

This compound is a naturally occurring or semi-synthetic triterpenoid. Its structure is characterized by the pentacyclic oleanane skeleton with a ketone group at the C-3 position and a double bond between carbons C-12 and C-13.[1] This ketone functional group is a critical feature that significantly influences the molecule's chemical reactivity and biological properties, making it a valuable precursor for the synthesis of novel derivatives with tailored pharmacological profiles.[1]

Table 1: Chemical Properties of this compound

| Identifier | Value |

| IUPAC Name | (4aR,6aR,6bS,8aR,12aS,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-2,4a,5,6,7,8,9,10,12,12a,14,14a-dodecahydro-1H-picen-3-one[1][2] |

| Molecular Formula | C₃₀H₄₈O[1][2] |

| Molar Mass | 424.7 g/mol [1][2] |

| CAS Number | 638-97-1[1][2] |

Table 2: Structural Comparison of Key Oleanane Triterpenoids

| Compound Name | Core Skeleton | Functional Group at C-3 | Molecular Formula |

| This compound | Oleanane | Ketone (=O) | C₃₀H₄₈O[1] |

| β-Amyrin (Olean-12-en-3β-ol) | Oleanane | Hydroxyl (-OH) | C₃₀H₅₀O[1] |

| Oleanolic Acid | Oleanane | Hydroxyl (-OH) | C₃₀H₄₈O₃[1] |

| Note: Oleanolic acid also possesses a carboxyl group (-COOH) at the C-28 position. |

Natural Occurrence and Biosynthesis

This compound is a member of the oleanane class of pentacyclic triterpenoids, which are biosynthetically derived from the cyclization of squalene in plants.[1] It has been isolated from various plant species, indicating a widespread, albeit not always abundant, distribution.

Documented Natural Sources:

Triterpenoids like this compound are often concentrated in specific plant tissues, such as the intracuticular wax of leaves and fruit peels, or in the roots.[1]

Synthesis of this compound

While it is a natural product, this compound is frequently produced semi-synthetically from more abundant oleanane triterpenoids, with oleanolic acid being the principal precursor due to its wide availability.[1] The core transformation is the selective oxidation of the C-3 hydroxyl group of oleanolic acid to a ketone.

Caption: Semisynthesis of this compound from Oleanolic Acid.

Experimental Protocols

Extraction from Botanical Sources

A generalized protocol for the extraction of this compound and other triterpenoids from plant material is as follows:

-

Preparation: Air-dry the plant material (e.g., leaves, roots) and grind it into a fine powder to increase the surface area for extraction.

-

Maceration: Perform a serial exhaustive cold maceration of the powdered plant material.[4] This involves soaking the powder in a sequence of solvents with increasing polarity, such as hexane, followed by dichloromethane (DCM), acetone, and finally methanol.[4] This stepwise process helps to separate compounds based on their solubility.

-

Concentration: After each solvent extraction, filter the mixture to remove solid plant debris. Concentrate the resulting filtrate under reduced pressure using a rotary evaporator to obtain the crude extract for each solvent. The DCM extract is often a good candidate for isolating this compound.[4]

Isolation and Purification

The crude extract is a complex mixture requiring chromatographic techniques for the purification of this compound.

-

Column Chromatography (CC): This is the primary method for separation.

-

Thin-Layer Chromatography (TLC): Use TLC to monitor the separation. Spot the collected fractions on a TLC plate, develop it in an appropriate solvent system, and visualize the spots (e.g., using an appropriate staining reagent) to identify fractions containing the target compound. Pool the fractions that show a high concentration of the desired compound.[1]

-

High-Performance Liquid Chromatography (HPLC): For final purity assessment and preparative isolation, HPLC is used. It offers higher resolution and faster separation times. Purity is often confirmed to be >98% for use in biological assays.[1][5][6]

Caption: General workflow for isolation and characterization.

Structural Characterization

The definitive structure of the isolated compound is confirmed using spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR): 1H-NMR and 13C-NMR spectroscopy, along with 2D-NMR techniques (e.g., COSY, HMBC, HSQC), are used to elucidate the complete chemical structure and stereochemistry.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the molecular formula by providing a highly accurate mass measurement.[5][6]

Biological Activity and Therapeutic Potential

While research on this compound is less extensive than on its parent compound, oleanolic acid, the oleanane scaffold is known for a wide range of pharmacological activities. Triterpenoids isolated from plants, including oleanane derivatives, have demonstrated potent anti-inflammatory, hepatoprotective, antioxidant, and anticancer activities.[5][6]

Derivatives of oleanolic acid have shown the ability to:

-

Induce cell differentiation and inhibit proliferation in various human tumor cell lines.[7]

-

Suppress inflammatory pathways by inhibiting the induction of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[7]

-

Modulate key signaling pathways involved in cancer, such as the PI3K/Akt/mTOR and MAPK pathways.[8]

The ketone at C-3 in this compound makes it a key target for structure-activity relationship (SAR) studies, aiming to develop new therapeutic agents by leveraging the oleanane scaffold.[1]

Putative Signaling Pathways

A comprehensive understanding of the precise molecular targets for this compound is still developing.[1] However, based on the known activities of closely related oleanane triterpenoids, it is hypothesized to modulate critical cellular signaling pathways involved in inflammation and cell survival. Future research using proteomics and transcriptomics is needed to fully map its cellular response.[1]

Caption: Putative modulation of the PI3K/Akt/NF-κB pathway.

References

- 1. This compound | 638-97-1 | Benchchem [benchchem.com]

- 2. This compound | C30H48O | CID 6454747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and Comprehensive in Vivo Activity Profiling of Olean-12-en-28-ol, 3β-Pentacosanoate in Experimental Autoimmune Encephalomyelitis: A Natural Remyelinating and Anti-Inflammatory Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to Olean-12-en-3-one: Synonyms, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Olean-12-en-3-one, a pentacyclic triterpenoid of the oleanane class. This document details its nomenclature, physicochemical properties, isolation and synthesis protocols, and known biological activities, with a focus on its potential as a modulator of key signaling pathways.

Nomenclature and Identification

This compound is a naturally occurring compound found in various plant species. It is also a key intermediate in the semisynthesis of more complex oleanane triterpenoids.

Table 1: Synonyms and Common Names of this compound

| Type | Name | Reference |

| Systematic Name | (4aR,6aR,6bS,8aR,12aS,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-2,4a,5,6,7,8,9,10,12,12a,14,14a-dodecahydro-1H-picen-3-one | [1] |

| Common Name | This compound | [1] |

| CAS Number | 638-97-1 | [1][2] |

| Other Synonyms | 3-keto-olean-12-ene | [3] |

| 18β-Olean-12-en-3-one | ||

| β-Amyrenone |

Physicochemical and Spectroscopic Data

The structural and physicochemical properties of this compound are crucial for its identification, purification, and understanding its biological activity.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃₀H₄₈O | [1][2] |

| Molar Mass | 424.7 g/mol | [1][2][4] |

| Appearance | Crystalline solid | |

| Melting Point | Not consistently reported for this compound. For a related compound, 3-Oxo-2-[4-Fluorobenzylidenyl]-Olean-12-En-28-Oic Acid, the melting point is 159–161 °C. | [5] |

Table 3: Spectroscopic Data for Oleanane-type Triterpenoids

| Spectroscopic Technique | Characteristic Features | Reference |

| ¹H NMR (CDCl₃) | Vinyl proton (H-12): ~δ 5.3 ppm (t). Multiple singlet signals for eight angular methyl groups. Protons alpha to the carbonyl group at C-2 appear as multiplets around δ 2.3-2.5 ppm. | [5][6][7] |

| ¹³C NMR (CDCl₃) | Carbonyl carbon (C-3): ~δ 217 ppm. Olefinic carbons (C-12 and C-13): ~δ 122 and ~δ 144 ppm, respectively. A total of 30 carbon signals are expected. | [5][6][7] |

| Mass Spectrometry (GC-MS) | The fragmentation pattern is characterized by a retro-Diels-Alder reaction in ring C, leading to characteristic fragments. For 12-oleanenes, prominent peaks are often observed at m/z 218 (fragment containing rings D and E) and m/z 203 (further fragmentation). The molecular ion peak [M]⁺ should be observed at m/z 424. | [8] |

Experimental Protocols

Isolation from Natural Sources

This compound can be isolated from various plant materials. A general protocol involves solvent extraction followed by chromatographic purification.

Protocol 1: Isolation of this compound

-

Extraction:

-

Air-dried and powdered plant material is subjected to extraction with a suitable organic solvent, such as hexane or dichloromethane, using methods like maceration or Soxhlet extraction.

-

-

Concentration:

-

The resulting crude extract is concentrated under reduced pressure using a rotary evaporator.

-

-

Chromatographic Purification:

-

The concentrated extract is subjected to column chromatography on silica gel.

-

The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing the compound of interest are pooled and concentrated.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., methanol/chloroform).

-

Semisynthesis from Oleanolic Acid

A common method for obtaining this compound is through the oxidation of the readily available oleanolic acid.

Protocol 2: Semisynthesis of this compound

-

Dissolution:

-

Oleanolic acid is dissolved in a suitable organic solvent, such as dichloromethane or acetone.

-

-

Oxidation:

-

An oxidizing agent, such as Pyridinium chlorochromate (PCC) or Jones reagent, is added to the solution at room temperature.

-

The reaction mixture is stirred for several hours until the starting material is consumed (monitored by TLC).

-

-

Work-up:

-

The reaction mixture is filtered through a pad of silica gel or celite to remove the oxidizing agent.

-

The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

-

Purification:

-

The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate solvent system to yield pure this compound.

-

Biological Activities and Signaling Pathways

This compound and its derivatives have been reported to possess a range of biological activities, including anti-inflammatory and anticancer properties. The underlying mechanisms often involve the modulation of key cellular signaling pathways.

Anti-Inflammatory Activity

Derivatives of the oleanane scaffold have been shown to exert anti-inflammatory effects by targeting the NF-κB signaling pathway. Oleanolic acid acetate, for instance, inhibits TLR3-mediated NF-κB activation by suppressing the phosphorylation of IKKα/β.[9] This prevents the degradation of IκBα and the subsequent translocation of the p65 subunit of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes.

Anticancer Activity

The anticancer potential of oleanane triterpenoids is an active area of research. Studies on oleanolic acid derivatives have demonstrated their ability to induce cell cycle arrest and apoptosis in cancer cells.[10] The anticancer effects are often linked to the modulation of signaling pathways such as the ERK/JNK/AKT pathway and the NF-κB pathway.[11][12] Inhibition of the NF-κB pathway, a key regulator of cell survival and proliferation, is a significant mechanism contributing to the antitumor activity of these compounds.

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of action for oleanane-type triterpenoids, including this compound, in the inhibition of the NF-κB signaling pathway.

References

- 1. This compound | C30H48O | CID 6454747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 638-97-1 | Benchchem [benchchem.com]

- 3. 28-Norolean-17-en-3-one | CAS#:5912-72-1 | Chemsrc [chemsrc.com]

- 4. chembk.com [chembk.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Chemical shift assignments of two oleanane triterpenes from Euonymus hederaceus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. gummastic.gr [gummastic.gr]

- 9. Oleanolic Acid Acetate Exerts Anti-Inflammatory Activity via IKKα/β Suppression in TLR3-Mediated NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Olean-12-Eno[2,3-c] [1,2,5]Oxadiazol-28-Oic Acid (OEOA) Induces G1 Cell Cycle Arrest and Differentiation in Human Leukemia Cell Lines | PLOS One [journals.plos.org]

- 11. Oleanolic acid induces p53-dependent apoptosis via the ERK/JNK/AKT pathway in cancer cell lines in prostatic cancer xenografts in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to the Pentacyclic Triterpenoid: Olean-12-en-3-one

For Researchers, Scientists, and Drug Development Professionals

Introduction and Classification

Olean-12-en-3-one is a naturally occurring pentacyclic triterpenoid belonging to the oleanane class.[1] Triterpenoids are a large and structurally diverse class of natural products derived from the cyclization of squalene.[2] Pentacyclic triterpenoids are characterized by a core structure of five fused rings. The oleanane skeleton is a common and well-studied framework within this class, known for its wide range of biological activities.[2][3]

This compound is defined by the oleanane backbone with a ketone group at the C-3 position and a double bond between carbons 12 and 13.[1] It is found in various plant species, including those from the genera Ilex and Quercus.[1][2] This compound also serves as a crucial intermediate in the semisynthesis of more complex and potent bioactive molecules, often derived from the more abundant oleanolic acid through oxidation of the C-3 hydroxyl group.[1]

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C30H48O | [4] |

| Molecular Weight | 424.7 g/mol | [4] |

| IUPAC Name | (6aR,6bS,8aR,12aS,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-2,4a,5,6,7,8,9,10,12,12a,14,14a-dodecahydro-1H-picen-3-one | [4] |

| PubChem CID | 6454747 | [4] |

| CAS Number | 638-97-1 | [2] |

Biological Activities and Pharmacological Potential

This compound and its structural relatives, the oleanane triterpenoids, exhibit a broad spectrum of pharmacological activities. While research on this compound itself is ongoing, the activities of closely related compounds provide strong indicators of its potential. The oleanane scaffold is associated with anti-inflammatory, antioxidant, hepatoprotective, and anticancer properties.[5]

Synthetic oleanane triterpenoids, which often use oleanolic acid (and by extension, its oxidized form, this compound) as a starting material, have shown potent biological effects at nanomolar concentrations.[5] For instance, derivatives of oleanolic acid have been shown to induce cell differentiation and apoptosis in cancer cell lines and suppress inflammatory responses.[6][7]

A summary of the biological activities of some oleanane triterpenoid derivatives is presented below.

| Compound/Derivative | Activity | Cell Line/Model | IC50 / Concentration | Source |

| Olean-12-eno[2,3-c][1][2]oxadiazol-28-oic acid (OEOA) | Anti-proliferative, G1 cell cycle arrest | K562, HEL, Jurkat leukemia cells | Effective at µM concentrations | [6] |

| 2-Cyano-3,12-dioxooleana-1,9-dien-28-oic acid (CDDO) | Anti-proliferative | MCF-7 breast carcinoma | Nanomolar range | |

| Acetylated oleanane derivatives | Anti-Hepatitis B Virus | HepG2 2.2.15 cells | IC50 values ranging from 5.3 to 38.5 µM | [8] |

| Olean-12-ene-3,11-dione | Anti-inflammatory | In vitro models | Not specified |

Molecular Mechanisms and Signaling Pathways

Oleanolic acid and its derivatives are known to modulate multiple cell signaling pathways, which are crucial for their therapeutic effects.[9] A key pathway influenced by these compounds is the PI3K/Akt/mTOR signaling cascade, which is often dysregulated in cancer and inflammatory diseases.[5][9] Oleanane triterpenoids can inhibit this pathway, leading to downstream effects such as cell cycle arrest and apoptosis.[9]

The diagram below illustrates the logical flow of the inhibitory action of oleanane triterpenoids on the PI3K/Akt/mTOR pathway.

References

- 1. This compound | 638-97-1 | Benchchem [benchchem.com]

- 2. frontierspartnerships.org [frontierspartnerships.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C30H48O | CID 6454747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthetic Oleanane Triterpenoids: Multifunctional Drugs with a Broad Range of Applications for Prevention and Treatment of Chronic Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Olean-12-Eno[2,3-c] [1,2,5]Oxadiazol-28-Oic Acid (OEOA) Induces G1 Cell Cycle Arrest and Differentiation in Human Leukemia Cell Lines | PLOS One [journals.plos.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. mdpi.com [mdpi.com]

- 9. Oleanolic Acid Alters Multiple Cell Signaling Pathways: Implication in Cancer Prevention and Therapy [mdpi.com]

An In-depth Technical Guide to the Biosynthesis Pathway of Oleanane Triterpenoids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of oleanane triterpenoids, a large and structurally diverse class of natural products with significant therapeutic potential. This document details the core biosynthetic pathway, key enzymes, quantitative production data, and detailed experimental protocols relevant to the study and manipulation of this pathway for drug discovery and development.

Introduction to Oleanane Triterpenoids

Oleanane triterpenoids are pentacyclic compounds derived from the cyclization of 2,3-oxidosqualene.[1][2] They are widely distributed in the plant kingdom and exhibit a broad range of biological activities, including anti-inflammatory, anti-cancer, anti-viral, and hepatoprotective effects.[3][4][5] The oleanane scaffold can be extensively decorated with various functional groups, leading to a vast array of structurally and functionally diverse molecules.[5] Prominent examples include oleanolic acid and its derivatives, which are precursors to bioactive compounds such as the vaccine adjuvant QS-21.[1] Understanding and engineering the biosynthesis of these compounds is a key focus for the pharmaceutical and biotechnology industries.

The Core Biosynthesis Pathway

The biosynthesis of oleanane triterpenoids begins with the ubiquitous isoprenoid pathway, which produces the precursor 2,3-oxidosqualene. In eukaryotes, this occurs primarily through the mevalonate (MVA) pathway.[6] The key steps leading to the oleanane backbone are outlined below.

The initial committed step in oleanane biosynthesis is the cyclization of 2,3-oxidosqualene to β-amyrin, catalyzed by the enzyme β-amyrin synthase (BAS).[2] This enzyme belongs to the oxidosqualene cyclase (OSC) family and represents a critical branch point from primary metabolism (sterol biosynthesis) to secondary metabolism.[7]

Following the formation of the β-amyrin backbone, a series of oxidative reactions, primarily catalyzed by cytochrome P450 monooxygenases (CYPs), introduce functional groups at various positions on the oleanane skeleton.[4] These modifications are responsible for the vast structural diversity of oleanane triterpenoids. A common and well-studied modification is the oxidation of the C-28 methyl group of β-amyrin to a carboxyl group, a three-step process that yields oleanolic acid.[5] This reaction is often catalyzed by members of the CYP716A subfamily of P450s.[6]

Further hydroxylations and other modifications at various carbon positions, such as C-2, C-16, and C-23, are catalyzed by other P450 families, including CYP716C and CYP714E, leading to a wide range of oleanane derivatives like maslinic acid and arjunolic acid.[3][4]

Quantitative Data on Oleanane Triterpenoid Production

The production of oleanane triterpenoids can be achieved through extraction from plant sources or through heterologous expression in microbial systems like Saccharomyces cerevisiae. The following tables summarize quantitative data from various studies.

Table 1: Oleanane Triterpenoid Content in Plant Tissues

| Plant Species | Tissue | Compound | Concentration (mg/g DW) | Reference |

| Terminalia arjuna | Bark | Arjunolic Acid | ~1.5 | [3] |

| Terminalia arjuna | Bark | Arjunic Acid | ~1.2 | [3] |

| Terminalia arjuna | Bark | Arjungenin | ~0.8 | [3] |

| Panax stipuleanatus | Roots and Rhizomes | Stipuleanoside R1 | Varies (0.2-2 mg/mL extract) | [8] |

| Panax stipuleanatus | Roots and Rhizomes | Stipuleanoside R2 | Varies (0.2-2 mg/mL extract) | [8] |

Table 2: Production of Oleanane Triterpenoids in Engineered Saccharomyces cerevisiae

| Expressed Genes | Product | Titer (mg/L) | Reference |

| GgBAS, CYP716A12, AtATR1, tHMG1, ERG9, ERG1 | Oleanolic Acid | 71 | [5] |

| AsBAS, CYP716AL1 | Oleanolic Acid | 8.5 ± 0.2 | [9] |

| Optimized pathway with GAL80 and GAL1 knockout | Oleanolic Acid | 606.9 ± 9.1 | [10] |

| TwOSC1T502E in engineered strain | Friedelin | 63.91 ± 2.45 | [11] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of oleanane triterpenoid biosynthesis.

Extraction and Quantification of Triterpenoids from Plant Material

Objective: To extract and quantify oleanane triterpenoids from plant tissues.

Materials:

-

Dried and powdered plant material

-

Methanol (HPLC grade)

-

Pressurized Liquid Extraction (PLE) system (e.g., ASE-350) or Soxhlet apparatus

-

Rotary evaporator

-

Nylon membrane filters (0.22 µm)

-

HPLC or UPLC-HRMS system

-

Analytical standards of target triterpenoids

Protocol:

-

Weigh approximately 1.0 g of dried, powdered plant material.

-

Perform pressurized liquid extraction with methanol. A typical procedure involves two extraction cycles of 10 minutes each at 100 °C and 100 bar.[12] Alternatively, use a Soxhlet apparatus with methanol for 4-6 hours.[13]

-

Collect the extract and evaporate the solvent using a rotary evaporator.

-

Redissolve the dried extract in a known volume of methanol (e.g., 1 mg/mL).[12]

-

Filter the solution through a 0.22 µm nylon membrane filter.

-

Analyze the filtrate using HPLC or UPLC-HRMS.

-

HPLC Conditions (Example): [8]

-

Column: YMC-Pack ODS-A (250 mm × 4.6 mm, 5µm)

-

Mobile Phase: Gradient of 0.05% (v/v) phosphoric acid in water (A) and acetonitrile (B)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 203 nm

-

Column Temperature: 35 °C

-

-

UPLC-HRMS Conditions: This technique provides higher resolution and mass accuracy for compound identification and quantification.[14][15]

-

-

Quantify the target triterpenoids by comparing peak areas with a standard curve generated from analytical standards.

Heterologous Expression of Biosynthetic Genes in Saccharomyces cerevisiae

Objective: To functionally characterize oleanane biosynthesis genes and produce specific triterpenoids in yeast.

Materials:

-

S. cerevisiae strain (e.g., BY4741)

-

Yeast expression vectors (e.g., pYES2-based vectors)[16]

-

Restriction enzymes, DNA ligase, and other molecular cloning reagents

-

Yeast transformation kit

-

Synthetic defined (SD) medium with appropriate supplements

-

Galactose for induction (if using an inducible promoter like GAL1)

-

GC-MS or LC-MS for metabolite analysis

Protocol:

-

Gene Cloning and Vector Construction:

-

Yeast Transformation:

-

Transform the constructed plasmids into the desired S. cerevisiae strain using a standard yeast transformation protocol (e.g., lithium acetate method).

-

Select for transformants on appropriate SD selective medium.

-

-

Yeast Culture and Induction:

-

Inoculate a single colony of the transformed yeast into SD medium and grow overnight.

-

Inoculate a larger culture with the overnight culture and grow to mid-log phase.

-

If using an inducible promoter, centrifuge the cells, wash with sterile water, and resuspend in induction medium containing galactose.

-

Incubate the culture for 48-72 hours.

-

-

Metabolite Extraction and Analysis:

-

Harvest the yeast cells by centrifugation.

-

Perform an alkaline hydrolysis of the cell pellet to release triterpenoids.

-

Extract the triterpenoids with an organic solvent like n-hexane or ethyl acetate.

-

Evaporate the solvent and derivatize the sample for GC-MS analysis (see Protocol 4.3).

-

Analyze the sample by GC-MS or LC-MS to identify and quantify the produced triterpenoids.

-

GC-MS Analysis of Triterpenoids

Objective: To separate, identify, and quantify triterpenoids.

Materials:

-

Dried triterpenoid extract

-

Derivatization reagents: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and pyridine[19][20]

-

GC-MS system with a suitable column (e.g., HP-5ms)

Protocol:

-

Derivatization:

-

Dissolve the dried extract in a small volume of pyridine.

-

Add BSTFA with 1% TMCS. A common ratio is 22:13:65 (v/v/v) of BSTFA:TMCS:pyridine.[19]

-

Incubate the mixture at a specific temperature and time (e.g., 30°C for 2 hours or 100°C for 1 hour) to convert hydroxyl and carboxyl groups to their trimethylsilyl (TMS) ethers and esters, which are more volatile.[19][21]

-

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS.

-

Example GC-MS Parameters: [22]

-

Injector Temperature: 280 °C

-

Carrier Gas: Helium at a constant flow of 1.5 mL/min

-

Oven Temperature Program: Start at 80 °C, ramp to 140 °C at 10 °C/min, then to 280 °C at 20 °C/min, and hold at 280 °C for 10 minutes.

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

-

-

Data Analysis:

-

Identify the triterpenoid derivatives by comparing their retention times and mass spectra with those of authentic standards and/or mass spectral libraries.

-

Quantify the compounds by integrating the peak areas and using a standard curve.

-

Conclusion

The biosynthesis of oleanane triterpenoids is a complex and highly regulated process that generates a vast array of bioactive molecules. This technical guide has provided an in-depth overview of the core biosynthetic pathway, quantitative production data, and detailed experimental protocols for the extraction, analysis, and heterologous production of these valuable compounds. The methodologies and data presented here serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, metabolic engineering, and drug development, facilitating further exploration and exploitation of this important class of molecules.

References

- 1. Selective and cost-effective protocol to separate bioactive triterpene acids from plant matrices using alkalinized ethanol: Application to leaves of Myrtaceae species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Beta-amyrin synthase - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Unraveling the role of cytochrome P450 enzymes in oleanane triterpenoid biosynthesis in arjuna tree - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A systematic comparison of triterpenoid biosynthetic enzymes for the production of oleanolic acid in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A systematic comparison of triterpenoid biosynthetic enzymes for the production of oleanolic acid in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Oleanolic Acid: Extraction, Characterization and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification and quantification of oleanane triterpenoid saponins and potential analgesic and anti-inflammatory activities from the roots and rhizomes of Panax stipuleanatus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A systematic comparison of triterpenoid biosynthetic enzymes for the production of oleanolic acid in Saccharomyces cerevisiae | PLOS One [journals.plos.org]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Metabolic Engineering of Saccharomyces cerevisiae for High-Level Friedelin via Genetic Manipulation [frontiersin.org]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. Ultra-Performance Liquid Chromatography–High-Resolution Mass Spectrometry and Direct Infusion–High-Resolution Mass Spectrometry for Combined Exploratory and Targeted Metabolic Profiling of Human Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchinformation.umcutrecht.nl [researchinformation.umcutrecht.nl]

- 16. S. cerevisiae Yeast Gene Expression Vector | VectorBuilder [en.vectorbuilder.com]

- 17. Yeast recombination-based cloning as an efficient way of constructing vectors for Zymoseptoria tritici - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Development of a gas chromatography-mass spectrometry method to monitor in a single run, mono- to triterpenoid compounds distribution in resinous plant materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. mdpi.com [mdpi.com]

An In-depth Technical Guide to Olean-12-en-3-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Olean-12-en-3-one, a pentacyclic triterpenoid of the oleanane class. This document details its fundamental physicochemical properties, experimental protocols for its synthesis and biological evaluation, and insights into its mechanism of action, particularly its influence on inflammatory signaling pathways.

Core Molecular Data

This compound is a naturally occurring compound found in various plant species and also serves as a crucial intermediate in the semi-synthesis of novel bioactive derivatives. Its core molecular and physical data are summarized below.

| Property | Value | Citation(s) |

| Molecular Formula | C₃₀H₄₈O | |

| Molecular Weight | 424.7 g/mol | |

| IUPAC Name | (4aR,6aS,6bR,8aR,12aS,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,10,12,12a,14,14a-octadecahydropicen-3-one | |

| CAS Number | 638-97-1 |

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of this compound and related compounds are crucial for reproducible research. The following sections provide step-by-step protocols for key experiments.

Protocol 1: Synthesis of this compound from Oleanolic Acid

This protocol describes the oxidation of the 3β-hydroxyl group of oleanolic acid to a ketone to yield this compound. Pyridinium chlorochromate (PCC) is a common oxidizing agent for this transformation.

Materials:

-

Oleanolic acid

-

Pyridinium chlorochromate (PCC)

-

Silica gel

-

Dichloromethane (DCM), anhydrous

-

Hexane

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Suspend oleanolic acid (1 equivalent) in anhydrous dichloromethane.

-

Add pyridinium chlorochromate (PCC) (1 equivalent) and silica gel to the suspension at room temperature.

-

Stir the reaction mixture for 4 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of silica gel.

-

Dry the filtrate over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate solvent system to obtain pure this compound.[1]

-

Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[1]

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Materials:

-

Target cell line (e.g., cancer cell line or normal cell line)

-

Complete cell culture medium

-

This compound stock solution (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

Procedure:

-

Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound and a vehicle control (DMSO) for 72 hours.

-

After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[2]

-

Incubate the plate for 1.5 hours at 37°C.[2]

-

Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[2]

-

Incubate for 15 minutes at 37°C with shaking.[2]

-

Measure the absorbance at 492 nm using a microplate reader.[2]

-

Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 3: Anti-inflammatory Activity Assessment

This protocol measures the ability of this compound to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

Complete cell culture medium

-

This compound stock solution

-

Lipopolysaccharide (LPS)

-

Griess reagent for nitric oxide (NO) determination

-

ELISA kits for TNF-α, IL-1β, and IL-6

Procedure:

-

Cell Culture and Treatment:

-

Nitric Oxide (NO) Determination:

-

Collect the cell culture supernatant.

-

Mix an equal volume of the supernatant with Griess reagent.

-

Measure the absorbance at 540 nm.

-

Quantify NO concentration using a sodium nitrite standard curve.

-

-

Cytokine Measurement (ELISA):

-

Collect the cell culture supernatant.

-

Measure the concentrations of TNF-α, IL-1β, and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.[4]

-

Signaling Pathway and Mechanism of Action

Oleanane triterpenoids, including derivatives of oleanolic acid, are known to exert their anti-inflammatory effects by modulating key signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB p65/p50 dimer to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes, including those for TNF-α, IL-1β, IL-6, and iNOS.[4][5]

Oleanolic acid and its derivatives have been shown to inhibit this pathway by targeting the IKK complex, thereby preventing the phosphorylation of IκBα and the subsequent nuclear translocation of NF-κB.[5][6] This inhibitory action is a key mechanism behind the anti-inflammatory properties of this class of compounds.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Experimental Workflow

The general workflow for investigating the bioactivity of this compound involves its synthesis or isolation, followed by a series of in vitro and potentially in vivo experiments to elucidate its therapeutic potential.

Caption: General experimental workflow for the evaluation of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Oleanolic Acid Acetate Exerts Anti-Inflammatory Activity via IKKα/β Suppression in TLR3-Mediated NF-κB Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure–Activity Relationship of Oleanane-Type Pentacyclic Triterpenoids on Nuclear Factor κB Activation and Intracellular Trafficking and N-Linked Glycosylation of Intercellular Adhesion Molecule-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Oleanolic Acid Acetate Exerts Anti-Inflammatory Activity via IKKα/β Suppression in TLR3-Mediated NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting Inflammatory Pathways by Triterpenoids for Prevention and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Soxhlet Extraction of Triterpenoids

Audience: Researchers, scientists, and drug development professionals.

Introduction: Triterpenoids are a large and structurally diverse class of naturally occurring compounds derived from a 30-carbon precursor, squalene. They exhibit a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-viral properties, making them a focal point in pharmaceutical research and drug development. Soxhlet extraction is a classical and robust solid-liquid extraction technique widely used for the isolation of these compounds from various plant matrices.[1][2] The method is particularly effective when the desired compound has limited solubility in a solvent and when the impurities are insoluble in that solvent.[1] This document provides a comprehensive protocol for the Soxhlet extraction of triterpenoids, details on optimizing extraction parameters, and comparative data.

Principle of Soxhlet Extraction

The Soxhlet apparatus facilitates a continuous extraction process. The plant material is placed in a thimble made of a porous material.[1] A solvent is heated in a flask, and its vapor travels up a distillation arm, condenses in a condenser, and drips down into the thimble containing the sample.[1] Once the liquid level in the thimble reaches the top of a siphon arm, the solvent and the extracted compounds are siphoned back into the flask.[1] This cycle repeats, allowing for the efficient extraction of the target compounds with a relatively small amount of solvent.[1] The key advantage is that the sample is repeatedly extracted with fresh, warm solvent, ensuring a high extraction efficiency.

Detailed Experimental Protocol

This protocol outlines the standard procedure for extracting triterpenoids from plant material using a Soxhlet apparatus.

1. Materials and Reagents

-

Equipment:

-

Soxhlet extractor (including boiling flask, extraction chamber with siphon, and condenser)

-

Heating mantle

-

Cellulose extraction thimbles

-

Rotary evaporator

-

Grinder or mill

-

Drying oven or freeze-dryer

-

Analytical balance

-

Glassware (beakers, flasks, graduated cylinders)

-

-

Reagents:

2. Sample Preparation

-

Drying: Fresh plant material should be thoroughly dried to reduce moisture content, which can interfere with the extraction process.[4] Drying can be achieved by air-drying in the shade, using a dehydrator, or in an oven at a controlled temperature (e.g., 40-60°C) until a constant weight is achieved.[4][5] High temperatures should be avoided as they can degrade thermolabile triterpenoids.[6]

-

Grinding: The dried plant material is ground into a fine powder using a blender or mill.[6][7] Reducing the particle size increases the surface area available for solvent contact, thereby improving extraction efficiency.[4]

3. Soxhlet Apparatus Setup and Extraction

-

Thimble Loading: Accurately weigh a specific amount of the powdered plant material (e.g., 20-50 g) and place it inside a cellulose thimble.

-

Assembly: Place the thimble inside the main chamber of the Soxhlet extractor. Assemble the apparatus by connecting the boiling flask (filled with the chosen solvent, typically 250-500 mL) to the bottom of the extractor and the condenser to the top.[1] Secure all joints with clamps.

-

Extraction: Place the boiling flask in a heating mantle and turn on the heating. Circulate cold water through the condenser. Heat the solvent to its boiling point. The solvent vapor will bypass the thimble, condense, and drip onto the sample.[1]

-

Duration: Allow the extraction to proceed for a predetermined duration. The extraction time can range from 6 to 24 hours, depending on the plant material and solvent.[8][9] The process is complete when the solvent in the siphon arm becomes colorless, indicating that most of the soluble compounds have been extracted.

-

Cooling: Once the extraction is complete, turn off the heating mantle and allow the apparatus to cool down completely.

4. Post-Extraction Processing

-

Solvent Recovery: Disassemble the apparatus. The solution in the boiling flask now contains the extracted triterpenoids. Concentrate this solution using a rotary evaporator under reduced pressure to remove the bulk of the solvent.[8]

-

Drying: Transfer the concentrated extract to a pre-weighed container and dry it completely in a vacuum oven or by freeze-drying to obtain the crude triterpenoid extract.[10]

-

Storage: Store the dried extract in a desiccator or at low temperatures (-20°C) in an airtight container to prevent degradation.[8]

5. Quantification of Total Triterpenoids (Optional) The total triterpenoid content in the extract can be determined using a colorimetric method, such as the vanillin-glacial acetic acid assay.[11] In this method, the extract is mixed with a vanillin-glacial acetic acid solution followed by perchloric acid and heated.[11] The absorbance is then measured spectrophotometrically (e.g., at 550 nm), and the concentration is calculated against a standard curve prepared with a known triterpenoid like ursolic acid.[11] For more precise quantification and identification of individual triterpenoids, HPLC is often employed.[12]

Experimental Workflow

Caption: Workflow for the extraction and analysis of triterpenoids.

Factors Influencing Triterpenoid Extraction Efficiency

-

Choice of Solvent: The polarity of the solvent is a critical factor. Methanol and ethanol are commonly used due to their ability to extract a wide range of polar and non-polar compounds.[1][13] Studies have shown that methanol can provide a high yield of triterpenoids.[13] For more selective extraction, solvents like chloroform or ethyl acetate may be used, although they might result in a lower overall yield.[3] Sequential extraction with solvents of increasing polarity (e.g., n-hexane followed by methanol) can be used to fractionate the extract.[14]

-

Particle Size: Finer particles lead to better solvent penetration and a larger surface area for extraction, thus increasing the yield.[4]

-

Extraction Time: While longer extraction times generally lead to higher yields, there is a point of diminishing returns.[9] An optimal time (often between 6-12 hours) should be determined to maximize yield without unnecessary energy consumption or potential degradation of compounds.[8][15]

-

Temperature: The extraction occurs at the boiling point of the solvent. While higher temperatures increase the solubility and diffusion rate of the target compounds, excessively high temperatures can cause degradation of thermolabile triterpenoids.[6][16]

Quantitative Data Summary

The efficiency of Soxhlet extraction can be compared with other methods and different solvents. The following table summarizes findings from various studies.

| Plant Material | Extraction Method | Solvent | Extraction Time (h) | Yield/Triterpenoid Content | Reference |

| Centella asiatica | Soxhlet | Methanol | - | Lower yield than UAE and MAE | [4] |

| Cannabis Roots | Soxhlet | Ethanol | 6 | Lower yield than optimized SDMEE | [8] |

| Cannabis Roots | Soxhlet | Chloroform | 6 | Lower yield than optimized SDMEE | [8] |

| Ganoderma lucidum | Soxhlet | 90% Ethanol | 2 | 18.53% (extract yield) | [6] |

| Herba Leonuri | Soxhlet | Methanol | 12 | 14.18% (extract yield) | [9][15] |

| Herba Leonuri | Soxhlet | n-Hexane | 12 | 6.87% (extract yield) | [9][15] |

| Momordica charantia | Soxhlet (Sequential) | Methanol | - | 1.62% (extract yield) | [14] |

| Momordica charantia | Soxhlet (Sequential) | Ethyl Acetate | - | 1.13% (extract yield) | [14] |

Note: Yield can be influenced by numerous factors including plant species, geographical origin, and specific experimental conditions.[12]

Comparison of Extraction Methodologies

Soxhlet extraction is a benchmark method, but modern techniques offer different advantages and disadvantages.

Caption: Key characteristics of Soxhlet, UAE, and MAE methods.

Conclusion

While newer techniques like ultrasound-assisted (UAE) and microwave-assisted extraction (MAE) offer advantages in speed and reduced solvent consumption[4][7], Soxhlet extraction remains a highly effective, reliable, and widely accessible method for obtaining triterpenoids.[17] Its primary drawbacks are the long duration and the potential for thermal degradation of sensitive compounds.[2][16] The choice of extraction method ultimately depends on the specific research goals, available equipment, the scale of the extraction, and the thermal stability of the target triterpenoids. This protocol provides a robust baseline for researchers to develop and optimize their triterpenoid extraction workflows.

References

- 1. irp.cdn-website.com [irp.cdn-website.com]

- 2. mdpi.com [mdpi.com]

- 3. Selective and cost-effective protocol to separate bioactive triterpene acids from plant matrices using alkalinized ethanol: Application to leaves of Myrtaceae species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Optimization of Extraction Process and Dynamic Changes in Triterpenoids of Lactuca indica from Different Medicinal Parts and Growth Periods - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. maxapress.com [maxapress.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. 3.4. Soxhlet Extraction [bio-protocol.org]

- 15. Optimization of Soxhlet Extraction of Herba Leonuri Using Factorial Design of Experiment | Ahmad | International Journal of Chemistry | CCSE [ccsenet.org]

- 16. CA2559077A1 - Process for extraction of diterpenes and triterpenes from biomaterial - Google Patents [patents.google.com]

- 17. Total Triterpenes, Polyphenols, Flavonoids, and Antioxidant Activity of Bioactive Phytochemicals of Centella asiatica by Different Extraction Techniques - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Purification of Olean-12-en-3-one via Column Chromatography

Introduction

Olean-12-en-3-one is a pentacyclic triterpenoid of significant interest in medicinal chemistry and drug development. It can be isolated from various plant sources or synthesized from more abundant precursors like oleanolic acid.[1] Its biological activities, which include anti-inflammatory and anticancer properties, necessitate efficient and reliable purification methods to ensure high purity for research and development purposes. Column chromatography is a fundamental and widely used technique for the purification of this compound from crude extracts or reaction mixtures.[1] This application note provides a detailed protocol for the purification of this compound using silica gel column chromatography.

Principle of Separation

Column chromatography separates compounds based on their differential adsorption to a stationary phase and their solubility in a mobile phase. For the purification of this compound, silica gel, a polar adsorbent, is a suitable stationary phase. The separation is achieved by eluting the column with a mobile phase of increasing polarity. Non-polar impurities will travel through the column more quickly, while more polar compounds will be retained longer on the silica gel. This compound, being moderately polar, can be effectively separated from both less polar and more polar contaminants by carefully selecting the mobile phase composition.

Experimental Protocols

1. Materials and Reagents

-

Stationary Phase: Silica gel (60-120 mesh or 70-230 mesh)

-

Mobile Phase Solvents: n-Hexane (ACS grade), Ethyl acetate (ACS grade)

-

Crude Sample: Crude this compound (from synthesis or extraction)

-

Apparatus: Glass chromatography column, separating funnel, round bottom flasks, beaker, glass rod, TLC plates (silica gel 60 F254), TLC tank, UV lamp, rotary evaporator.

2. Preparation of the Column (Slurry Method)

-

Ensure the chromatography column is clean, dry, and mounted vertically on a stand.

-

Place a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from washing out.

-

Add a layer of sand (approximately 1-2 cm) over the cotton plug.

-

In a separate beaker, prepare a slurry of silica gel in the initial mobile phase (e.g., 98:2 n-Hexane:Ethyl Acetate). The consistency should be that of a thick but pourable liquid.

-

Pour the silica gel slurry into the column. Gently tap the column to dislodge any air bubbles and to ensure even packing.

-

Open the stopcock to allow the solvent to drain, collecting it in a flask. Continuously add more slurry until the desired column height is reached (typically 20-30 cm for a 1-2 g sample).

-

Do not allow the solvent level to drop below the top of the silica gel at any point to prevent the column from running dry.

-

Once the silica gel has settled, add another layer of sand (approximately 1 cm) on top to protect the surface of the stationary phase during sample loading and solvent addition.

3. Sample Preparation and Loading

-

Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase). The solution should be concentrated.

-

Carefully add the sample solution to the top of the column using a pipette.

-

Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level just reaches the top of the sand layer.

-

Gently add a small amount of the initial mobile phase to wash any remaining sample from the sides of the column onto the stationary phase. Repeat this step 2-3 times.

4. Elution and Fraction Collection

-

Carefully fill the column with the initial mobile phase.

-

Begin the elution process by opening the stopcock to allow the mobile phase to flow through the column at a steady rate (e.g., 2-5 mL/min).

-

Collect the eluate in fractions of a predetermined volume (e.g., 10-20 mL) in labeled test tubes or flasks.

-

Monitor the separation by spotting the collected fractions on TLC plates. Develop the TLC plates in a suitable solvent system (e.g., 90:10 n-Hexane:Ethyl Acetate) and visualize the spots under a UV lamp or by staining.

-

Gradually increase the polarity of the mobile phase (gradient elution) by increasing the percentage of ethyl acetate in the hexane-ethyl acetate mixture to elute compounds with higher polarity.

-

Combine the fractions containing the pure this compound based on the TLC analysis.

-

Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

5. Purity and Yield Assessment

-

Assess the purity of the final product using TLC, HPLC, or spectroscopic methods (e.g., NMR, Mass Spectrometry).

-

Calculate the yield of the purified compound.

Data Presentation

| Parameter | Typical Value/Range |

| Stationary Phase | Silica Gel (60-120 mesh) |

| Mobile Phase | n-Hexane:Ethyl Acetate (Gradient Elution) |

| Initial Mobile Phase | 98:2 to 95:5 (v/v) n-Hexane:Ethyl Acetate |

| Final Mobile Phase | 80:20 to 70:30 (v/v) n-Hexane:Ethyl Acetate |

| Sample to Adsorbent Ratio | 1:50 to 1:100 (w/w) |

| Elution Mode | Gradient |

| Detection Method | Thin Layer Chromatography (TLC) with UV detection |

| Expected Purity | >95% |

| Expected Yield | 60-80% (dependent on crude sample purity) |

Visualizations

Caption: Experimental workflow for the purification of this compound.

Caption: Logical relationship of components in chromatographic separation.

References

Application Notes and Protocols for TLC Visualization of Olean-12-en-3-one

Audience: Researchers, scientists, and drug development professionals.

Introduction

Olean-12-en-3-one is a naturally occurring pentacyclic triterpenoid belonging to the oleanane family. Triterpenoids are a large and structurally diverse class of natural products with a wide range of biological activities. Thin-Layer Chromatography (TLC) is a fundamental, rapid, and cost-effective analytical technique used for the separation, identification, and purification of compounds from mixtures. For compounds like this compound, which lack a strong chromophore, visualization on a TLC plate after development requires the use of chemical staining reagents. These notes provide detailed protocols for several common and effective visualization methods applicable to this compound and other triterpenoids.

General TLC Protocol Workflow

A generalized workflow for the Thin-Layer Chromatography process is essential for achieving reproducible results. The process involves meticulous preparation of the sample and TLC plate, careful spotting, development in a suitable mobile phase, followed by drying and visualization.

Caption: General workflow for Thin-Layer Chromatography analysis.

Data Summary: Visualization Reagents

The selection of a visualization reagent is critical for the detection of this compound. The following table summarizes various reagents, their preparation, and the expected results for triterpenoids.

| Visualization Reagent | Reagent Composition | General Procedure | Expected Results for this compound (Triterpenoids) |

| Liebermann-Burchard | 5 mL Acetic Anhydride + 5 mL conc. Sulfuric Acid in 50 mL ice-cold absolute Ethanol.[1] | Dip or spray the plate, then heat at 100-110°C for 5-10 minutes.[1][2][3] | Produces characteristic colors for triterpenoids, often appearing as blue, green, pink, or purple spots.[2] |

| Anisaldehyde-Sulfuric Acid | 10 mL p-Anisaldehyde + 10 mL conc. Sulfuric Acid in 200 mL Ethanol.[4] | Dip or spray the plate, then heat on a hot plate until colors develop. | A versatile reagent giving a range of colors (yellow, green, blue, brown) for different compounds.[4] Triterpenoids often yield violet or blue-violet spots. |

| Phosphomolybdic Acid (PMA) | 5-10 g Phosphomolybdic Acid in 100 mL Ethanol.[5][6] | Dip or spray the plate, then heat gently with a heat gun or on a hot plate.[4] | A good general stain that visualizes most organic compounds as blue-green spots on a yellow-green background.[5][7] |

| Ceric Ammonium Molybdate (CAM) | 12 g Ammonium Molybdate + 0.5 g Ceric Ammonium Molybdate + 15 mL conc. Sulfuric Acid in 235 mL distilled water.[6][8] | Dip or spray the plate and heat vigorously with a heat gun.[9] | A highly sensitive, general-purpose stain that produces distinct, often dark blue or green spots.[9] |

| Vanillin-Sulfuric Acid | 10-15 g Vanillin in 250 mL Ethanol, followed by the addition of 2.5 mL conc. Sulfuric Acid.[5][6] | Dip or spray the plate and heat with a heat gun until spots appear.[5] | Stains compounds with polar functional groups, yielding a variety of bright colors. |

| 2,4-Dinitrophenylhydrazine (2,4-DNP) | 12 g 2,4-Dinitrophenylhydrazine + 60 mL conc. Sulfuric Acid + 80 mL Water in 200 mL 95% Ethanol.[7][10] | Dip or spray the plate. Spots may appear immediately at room temperature. | Highly selective for aldehydes and ketones, which will appear as orange to yellow spots.[5][7] This is particularly useful for Olean-12-en-3-one . |

Experimental Protocols

Below are detailed protocols for the preparation and application of the most common visualization reagents for this compound.

Liebermann-Burchard Reagent

Application: This is a classic and widely used reagent for the detection of sterols and triterpenes.[11] The reaction mechanism involves dehydration and subsequent polymerization, leading to colored products.

Protocol:

-

Reagent Preparation:

-

In a flask, combine 50 mL of absolute ethanol and 5 mL of acetic anhydride.

-

Cool the mixture in an ice bath.

-

Slowly and carefully add 5 mL of concentrated sulfuric acid to the cooled mixture with constant swirling.

-

Prepare this reagent fresh before use.

-

-

Staining Procedure:

-

Ensure the developed TLC plate is completely dry, free of mobile phase solvent.

-

Dip the plate quickly and evenly into the Liebermann-Burchard reagent using forceps.

-

Wipe excess reagent from the back of the plate with a paper towel.

-

Heat the plate at 100-110°C in an oven or on a hotplate for 5-10 minutes, or until characteristic colors develop.[2][3]

-

Observe the colors of the spots, which may change over time.

-

Anisaldehyde-Sulfuric Acid Reagent

Application: A versatile and general reagent that reacts with many functional groups, including the ketone and alkene moieties in this compound, to produce a wide range of colors. This can be helpful in differentiating between closely running spots.[4]

Caption: Workflow for the TLC plate staining procedure.

Protocol:

-

Reagent Preparation:

-

In a suitable container, dissolve 10 mL of p-anisaldehyde in 200 mL of ethanol.[4]

-

Carefully add 10 mL of concentrated sulfuric acid to the solution.[4]

-

Optionally, 3 mL of glacial acetic acid can be added for improved performance.[5]

-

The solution should be stored in a refrigerator and protected from light.

-

-

Staining Procedure:

-

After developing and thoroughly drying the TLC plate, dip it into the staining solution for a few seconds.

-

Alternatively, the reagent can be sprayed evenly onto the plate in a fume hood.

-

Remove excess reagent by touching the edge of the plate to a paper towel.

-

Gently heat the plate with a heat gun or by placing it on a hotplate set to a moderate temperature until colored spots appear against a faint background.

-

2,4-Dinitrophenylhydrazine (2,4-DNP) Reagent

Application: This reagent is highly specific for the visualization of aldehydes and ketones.[5][7] It reacts with the carbonyl group of this compound to form a stable, colored hydrazone. This is an excellent confirmatory stain for the presence of the ketone functional group.

Protocol:

-

Reagent Preparation:

-

Staining Procedure:

Safety Precautions

-

Always work in a well-ventilated fume hood when preparing and using staining reagents, especially those containing concentrated acids.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Handle TLC plates with forceps to avoid contaminating the surface.

-

Heating of TLC plates after staining should be done with care to avoid charring the plate and to ensure even color development.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Magic Formulas [chem.rochester.edu]

- 5. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]

- 6. sarponggroup.com [sarponggroup.com]

- 7. pcliv.ac.uk [pcliv.ac.uk]

- 8. silicycle.com [silicycle.com]

- 9. scribd.com [scribd.com]

- 10. depts.washington.edu [depts.washington.edu]

- 11. jifi.farmasi.univpancasila.ac.id [jifi.farmasi.univpancasila.ac.id]

Application Notes and Protocols for the Structural Elucidaion of Olean-12-en-3-one Derivatives using NMR and HRMS

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the structural elucidation of Olean-12-en-3-one derivatives, a significant class of pentacyclic triterpenoids with diverse biological activities. The protocols detailed below leverage the power of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) to unambiguously determine the chemical structures of these compounds.

This compound and its derivatives are often synthesized from the abundant natural product, oleanolic acid, through oxidation of the C-3 hydroxyl group.[1] This ketone functionality at C-3 serves as a valuable handle for further chemical modifications to generate novel derivatives with potentially enhanced pharmacological profiles.[1]

Experimental Workflow for Structural Elucidation

The structural elucidation of this compound derivatives follows a logical workflow, beginning with sample preparation and culminating in the complete assignment of the chemical structure.

References

Olean-12-en-3-one: A Versatile Precursor for the Synthesis of Bioactive Compounds

Application Notes and Protocols for Researchers in Drug Discovery and Development

Introduction

Olean-12-en-3-one is a pentacyclic triterpenoid of the oleanane class, characterized by a ketone group at the C-3 position and a double bond between carbons C-12 and C-13.[1] This natural product, found in various plants, serves as a crucial chemical intermediate for the synthesis of a wide array of bioactive derivatives.[1] Its strategic importance lies in the reactivity of the C-3 ketone, which allows for diverse chemical modifications, leading to compounds with enhanced pharmacological profiles.[1] Researchers have successfully synthesized derivatives exhibiting potent anti-inflammatory, anticancer, and antibacterial activities. This document provides detailed protocols for the synthesis of this compound from its common precursor, oleanolic acid, and its subsequent conversion into notable bioactive compounds, along with methodologies for evaluating their biological activities.

Data Presentation: Bioactivity of this compound Derivatives

The following tables summarize the quantitative data on the bioactivity of various derivatives synthesized from this compound and its parent compound, oleanolic acid.

Table 1: Anticancer Activity of Oleanane Derivatives

| Compound | Cell Line | Activity | IC50 (µM) | Reference |

| 2-Cyano-3,12-dioxoolean-1,9-dien-28-oic acid (CDDO) | Human Myeloid Leukemia | Differentiation, Antiproliferative | 10⁻³ - 10⁻¹ | [2] |

| Olean-12-eno[2,3-c][1][3]oxadiazol-28-oic acid (OEOA) | K562, HEL, Jurkat (Leukemia) | Antiproliferative | Not specified | [4] |

| Oleanolic Acid Derivative (OADP) | RAW 264.7 | Cytotoxicity | 1.72 ± 0.10 | [5] |

| Oleanolic Acid | B16 2F2 (Melanoma) | Cytotoxicity | 4.8 | [6] |

Table 2: Anti-inflammatory Activity of Oleanane Derivatives

| Compound | Assay | IC50 (µM) | Reference |

| 2-Cyano-3,12-dioxoolean-1,9-dien-28-oic acid (CDDO) | iNOS and COX-2 induction suppression | 10⁻³ - 10⁻¹ | [2] |

| Oleanolic Acid Derivative (OADP) | NO Production Inhibition (48h) | 1.09 ± 0.01 µg/mL | [5] |

| Oleanolic Acid Derivative (OADP) | NO Production Inhibition (72h) | 0.95 ± 0.01 µg/mL | [5] |

| Oleanolic Acid | NO Production Inhibition (48h) | 31.28 ± 2.01 µg/mL | [5] |

| Oleanolic Acid | NO Production Inhibition (72h) | 42.91 ± 0.27 µg/mL | [5] |

Table 3: Antibacterial Activity of Oleanane Derivatives

| Compound | Bacteria | MIC (µg/mL) | Reference |

| Ursolic Acid | Streptococcus mutans | 30-80 | [7] |

| Oleanolic Acid | Streptococcus mutans | 30-80 | [7] |

| Acetylated Derivative 5 | Bacillus cereus | 2 | [8] |

| Acetylated Derivative 6 | Bacillus cereus | 8 | [8] |

| Acetylated Derivative 6 | Staphylococcus aureus | 16 | [8] |

| Acetylated Derivative 6 | Listeria monocytogenes | 32 | [8] |

Experimental Protocols

Protocol 1: Synthesis of this compound from Oleanolic Acid

This protocol describes the oxidation of the C-3 hydroxyl group of oleanolic acid to a ketone, yielding this compound.[1]

Materials:

-

Oleanolic acid

-

Jones reagent (Chromium trioxide in sulfuric acid) or Pyridinium chlorochromate (PCC)

-

Acetone (or Dichloromethane if using PCC)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolve oleanolic acid in a minimal amount of acetone (for Jones reagent) or dichloromethane (for PCC).

-

Cool the solution in an ice bath.

-

Slowly add Jones reagent or PCC to the stirred solution. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete (disappearance of the starting material), quench the reaction by adding isopropanol.

-

Filter the mixture to remove chromium salts.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent.

-

Combine the fractions containing the pure product and evaporate the solvent to obtain this compound.

Protocol 2: Synthesis of 2-Cyano-3,12-dioxoolean-1,9-dien-28-oic Acid (CDDO)

This protocol outlines a multi-step synthesis of the potent anti-inflammatory and anticancer agent CDDO from oleanolic acid.[1]

Materials:

-

Oleanolic acid

-

Reagents for alkali hydrolysis and Jones oxidation

-

Ethyl formate

-

Hydroxylamine

-

Sodium methoxide

-

PhSeCl–H₂O₂

-

Lithium iodide in dimethylformamide

-

Appropriate solvents and purification materials

Procedure:

-

Step 1: Preparation of 3,12-dioxoolean-28-oic acid: Start with a protected form of oleanolic acid. Perform alkali hydrolysis followed by Jones oxidation to yield the diketone intermediate.[1]

-

Step 2: Formylation: React the intermediate from Step 1 with ethyl formate to introduce a formyl group at the C-2 position.[1]

-

Step 3: Isoxazole formation: Treat the formylated product with hydroxylamine to form an isoxazole ring.[1]

-

Step 4: Isoxazole cleavage and double bond introduction: Cleave the isoxazole ring using sodium methoxide and introduce a double bond at the C-1 position using PhSeCl–H₂O₂.[1]

-

Step 5: Halogenolysis and final product formation: Treat the product from Step 4 with lithium iodide in dimethylformamide to yield CDDO.[1]

-

Purify the final product using appropriate chromatographic techniques.

Protocol 3: MTT Assay for Anticancer Activity

This protocol describes a colorimetric assay to assess the cytotoxic effects of oleanane derivatives on cancer cell lines.[4][9][10]

Materials:

-

Cancer cell line of interest (e.g., K562, HEL, Jurkat)

-

Complete cell culture medium

-

Oleanane derivative stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

96-well microtiter plates

-

Multichannel pipette and plate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the oleanane derivative in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

-

Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Calculate the percentage of cell viability and determine the IC50 value of the compound.

Protocol 4: Anti-inflammatory Activity Assay (Nitric Oxide Production)

This protocol measures the ability of oleanane derivatives to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[5][11]

Materials:

-

RAW 264.7 macrophage cell line

-

Complete cell culture medium

-

Lipopolysaccharide (LPS)

-

Oleanane derivative stock solution (dissolved in DMSO)

-

Griess reagent

-

96-well microtiter plates

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of the oleanane derivative for 1-2 hours.

-